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molecular formula C6H7BrN2O B8678065 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid amide

4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid amide

Cat. No. B8678065
M. Wt: 203.04 g/mol
InChI Key: VRSVVBLXMYZMRD-UHFFFAOYSA-N
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Patent
US08729078B2

Procedure details

1-(4-bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone (5.0 g, 19.5 mmol) was dissolved in ammonium hydroxide (72.5 ml, 29.4% aqueous solution) and stirred at room temperature for 45 min. The solution was brought to pH=7 with 2N HCl. The solid precipitate was collected by filtration. The solid was washed with water and dried overnight under reduced pressure at 50° C. The aqueous layer was extracted twice with dichloromethane. The organic phase was concentrated in vacuo to afford more solid. Solid from the filtration and extraction were combined to afford 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid amide (3.2 g, 81%) as a white solid: LC/MS-ESI observed [M+H]+ 203 and 205.
Name
1-(4-bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
72.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8](=[O:13])C(F)(F)F)[N:5]([CH3:7])[CH:6]=1.Cl.[OH-].[NH4+:16]>>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([NH2:16])=[O:13])[N:5]([CH3:7])[CH:6]=1 |f:2.3|

Inputs

Step One
Name
1-(4-bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(N(C1)C)C(C(F)(F)F)=O
Name
Quantity
72.5 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid precipitate was collected by filtration
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried overnight under reduced pressure at 50° C
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford more solid
FILTRATION
Type
FILTRATION
Details
Solid from the filtration and extraction

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC=1C=C(N(C1)C)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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